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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative with the chemical formula
C7H8BFNO2S. The presence of a fluorinated phenyl group and a methanesulfonamide moiety
suggests its potential for diverse biological activities, making it a compound of interest in
medicinal chemistry and drug discovery. The fluorinated phenyl group can enhance metabolic
stability and binding affinity to biological targets, while the sulfonamide group is a well-known
pharmacophore in a variety of therapeutic agents.[1] This technical guide provides a
comprehensive overview of the chemical structure, analysis, and potential biological
significance of N-(4-fluorophenyl)methanesulfonamide.

Chemical Structure and Properties

N-(4-fluorophenyl)methanesulfonamide consists of a methanesulfonyl group attached to the
nitrogen atom of a 4-fluoroaniline.

Chemical Structure:
IUPAC Name: N-(4-fluorophenyl)methanesulfonamide[2]

Molecular Formula: C7TH8FNO2S[2]
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Molecular Weight: 189.21 g/mol [2]
InChIKey: XNOJVNHEDQHEQY-UHFFFAOYSA-N[2]
SMILES: CS(=0)(=0O)NC1=CC=C(C=C1)F|[2]

Synthesis

The synthesis of N-(4-fluorophenyl)methanesulfonamide can be achieved through the
nucleophilic substitution reaction between 4-fluoroaniline and methanesulfony! chloride.[1]

Experimental Protocol: Synthesis of N-(4-
fluorophenyl)methanesulfonamide

This protocol is adapted from general methods for the synthesis of N-substituted sulfonamides.
Materials:

e 4-fluoroaniline

e Methanesulfonyl chloride

o Pyridine (or another suitable base)

o Dichloromethane (or another suitable aprotic solvent)

e Hydrochloric acid (HCI), 1M

o Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate or sodium sulfate

 Rotary evaporator

Standard laboratory glassware

Procedure:

 In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane.
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e Cool the solution in an ice bath.
e Add pyridine (1.1 equivalents) to the solution.

o Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while
stirring.

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
o Monitor the reaction progress using Thin Layer Chromatography (TCC).
e Once the reaction is complete, wash the mixture with 1M HCI to remove excess pyridine.

o Separate the organic layer and wash it with a saturated sodium bicarbonate solution to
neutralize any remaining acid.

e Wash the organic layer with brine.
o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator.

e The crude product can be purified by recrystallization or column chromatography to yield N-
(4-fluorophenyl)methanesulfonamide.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of N-(4-fluorophenyl)methanesulfonamide.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of N-(substituted phenyl)-methanesulfonamides has been studied using *H and
13C NMR spectroscopy.[3] The chemical shifts are influenced by the electronic effects of the
substituents on the phenyl ring.

Table 1: Predicted *H and 3C NMR Chemical Shifts for N-(4-fluorophenyl)methanesulfonamide
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Predicted *H Chemical Shift Predicted 3C Chemical Shift

Atom

(Ppm) (Ppm)
CHs ~3.0 ~40
NH ~9.5-10.5 (broad singlet)
Aromatic CH (ortho to F) ~7.0-7.2 () ~115-117 (d, J = 22 Hz)
Aromatic CH (ortho to NH) ~7.2-7.4 (dd) ~122-124 (d, J = 8 Hz)
Aromatic C-F - ~158-162 (d, J = 245 Hz)
Aromatic C-N - ~134-136 (d, J = 3 Hz)

Note: Predicted values are based on data for structurally similar compounds and general
principles of NMR spectroscopy. Actual values may vary depending on the solvent and
experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-(substituted phenyl)-methanesulfonamides shows characteristic
absorption bands for the N-H and SO: stretching vibrations.[3]

Table 2: Characteristic IR Absorption Bands for N-(4-fluorophenyl)methanesulfonamide
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. _ ) Expected Wavenumber
Functional Group Vibrational Mode

(cm~)

N-H Stretching 3230 - 3300
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 2960
C=C (aromatic) Stretching 1500 - 1600
S=0 (S02) Asymmetric Stretching 1315 - 1335
S=0 (S02) Symmetric Stretching 1140 - 1160
C-F Stretching 1100 - 1250
S-N Stretching 830 - 930

Mass Spectrometry (MS)

The fragmentation of sulfonamides under mass spectrometry conditions has been investigated.
[4] A common fragmentation pathway involves the cleavage of the S-N bond.

Proposed Fragmentation Pathway:

Upon electron ionization, N-(4-fluorophenyl)methanesulfonamide is expected to undergo
fragmentation. The molecular ion peak [M]* should be observed at m/z 189. Key fragmentation
patterns would likely involve the loss of the methyl group ([M-15]*), the SOz group ([M-64]%),
and cleavage of the S-N bond to give fragments corresponding to the methanesulfonyl cation
([CHsSO2]* at m/z 79) and the 4-fluoroanilino radical cation or related ions.

[C7THBFNO2S]+e
m/z = 189

- -CH?/ SO2 \-NH-C6H4-F - «SO2CH3

[M - CH3]+ [M - SO2]+ [CH3SO2]+ [F-C6H4-NH]+e
m/z =174 m/z = 125 m/z =79 m/z = 110
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Caption: Proposed mass spectrometry fragmentation of N-(4-
fluorophenyl)methanesulfonamide.

Biological Activity and Potential Applications

Sulfonamide derivatives are known to exhibit a wide range of biological activities, including
anticancer properties.[5] While specific data for N-(4-fluorophenyl)methanesulfonamide is
limited, studies on structurally related compounds provide insights into its potential therapeutic
applications.

Cytotoxicity
The cytotoxic effects of various sulfonamide derivatives have been evaluated against several
human cancer cell lines.[5]

Table 3: Cytotoxicity of Structurally Related Sulfonamide Derivatives

Compound Cell Line ICso (UM)
4-Acetamido-4-fluorophenyl-

) MDA-MB-468 (Breast) <30
benzenesulfonamide
MCF-7 (Breast) <128
HeLa (Cervical) < 360
Indisulam (E7070) Various solid tumors Phase Il Clinical Trials

Data from a study on various sulfonamide derivatives, not N-(4-
fluorophenyl)methanesulfonamide itself. The data is presented to indicate the potential for
anticancer activity within this class of compounds.[5]

Potential Mechanism of Action and Signaling Pathways

Some N-phenylacetamide derivatives containing a 4-fluorophenyl group have shown
anticancer activity.[6][7] Furthermore, a complex molecule containing an N-(4-fluorophenyl)
moiety has been shown to induce apoptosis in breast cancer cells by inhibiting the Notch-Akt
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signaling pathway.[8] This suggests a potential mechanism of action for N-(4-
fluorophenyl)methanesulfonamide that warrants further investigation.

Proposed Signaling Pathway Inhibition:

N-(4-fluorophenyl)methanesulfonamide
(Proposed)

:

6 Reactive Oxygen Species (ROSD
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Caption: Proposed mechanism of action via inhibition of the Notch-Akt pathway.

Conclusion

N-(4-fluorophenyl)methanesulfonamide is a compound with significant potential for further
investigation in the field of medicinal chemistry. Its straightforward synthesis and the known
biological activities of related sulfonamides make it an attractive candidate for screening in
various therapeutic areas, particularly in oncology. The analytical data and proposed
mechanisms of action presented in this guide provide a solid foundation for researchers and
drug development professionals to build upon in their exploration of this and similar molecules.
Further studies are warranted to fully elucidate its spectral properties, biological activity, and
therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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